(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid
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Overview
Description
(S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid is a compound that belongs to the class of heterocyclic organic compounds It features a pyrido[2,3-b]pyrazine moiety, which is a fused ring system containing both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid typically involves multicomponent reactions. One common method includes the reaction of an amino acid derivative with a pyrido[2,3-b]pyrazine precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and technologies
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain fused ring systems with pyrrole and pyrazine rings and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring structure and are studied for their potential therapeutic applications.
Uniqueness
(S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid is unique due to its specific structural configuration and the presence of both amino and carboxylic acid functional groups
Biological Activity
(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid, a compound belonging to the class of pyrido[2,3-b]pyrazines, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrido[2,3-b]pyrazine moiety, which is significant for its biological activity. The presence of amino and carboxylic acid functional groups enhances its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the pyrido[2,3-b]pyrazine structure. For instance, a study evaluating various derivatives demonstrated that certain compounds exhibited significant inhibitory effects on cancer cell lines such as A549 and NCI-H1975. The IC50 values for these compounds ranged from 0.297 μM to 15.629 μM against these cell lines, indicating potent activity against EGFR (Epidermal Growth Factor Receptor) mutations associated with non-small cell lung cancer (NSCLC) .
Table 1: Antitumor Activity of Pyrido[2,3-b]pyrazine Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
B1 | NCI-H1975 | 0.297 | EGFR L858R/T790M inhibition |
B2 | A549 | >50 | EGFR inhibition |
B7 | NCI-H1975 | 15.629 | EGFR L858R/T790M inhibition |
Enzyme Inhibition
The compound has also shown promise as an inhibitor of various kinases, including those involved in tumor growth and progression. For example, derivatives have been reported to inhibit dihydrofolate reductase (DHFR) and other tyrosine kinases critical in cancer biology . These interactions suggest that this compound may serve as a scaffold for developing new therapeutics targeting these enzymes.
Table 2: Enzyme Inhibition Profiles
Enzyme Type | Compound | Inhibition Activity |
---|---|---|
Dihydrofolate Reductase | B1 | Strong |
Tyrosine Kinase | B7 | Moderate |
Study on EGFR Inhibition
A pivotal study focused on the synthesis and evaluation of pyrido[2,3-b]pyrazine derivatives demonstrated their efficacy in inhibiting EGFR mutations prevalent in NSCLC. The researchers synthesized multiple analogs and tested their cytotoxicity against various cancer cell lines. The findings indicated that modifications to the side chains significantly influenced the biological activity of these compounds .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, related compounds have shown favorable absorption and distribution characteristics. Toxicological assessments are necessary to establish safety profiles before clinical application.
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyrido[2,3-b]pyrazin-7-ylpropanoic acid |
InChI |
InChI=1S/C10H10N4O2/c11-7(10(15)16)3-6-4-8-9(14-5-6)13-2-1-12-8/h1-2,4-5,7H,3,11H2,(H,15,16)/t7-/m0/s1 |
InChI Key |
PQJQGMVCVYFWKY-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=C2C(=N1)C=C(C=N2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)CC(C(=O)O)N |
Origin of Product |
United States |
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